
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of benzohydrazide with chloroacetic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines can be used under mild conditions to replace the chloromethyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although care must be taken to avoid over-oxidation.
Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of 1,3,4-oxadiazole derivatives, including 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole. Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : A study reported that derivatives of 1,3,4-oxadiazoles showed promising results against several cancer types including breast cancer (MCF-7), prostate cancer (PC-3), and CNS cancer (SNB-75). In particular, compounds with halogen substituents at the 5-position demonstrated enhanced activity .
Compound | Cell Line | IC50 Value (µM) | Activity |
---|---|---|---|
2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MCF7 | 95.37 | High |
2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | PC3 | 98.74 | High |
2-(Chloromethyl)-5-(phenyl)-1,3,4-oxadiazole | SNB75 | 62.6 | Moderate |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Several derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus. The presence of electron-withdrawing groups has been linked to increased antibacterial activity .
Material Science
Advanced Materials Development
In material science, this compound is utilized in creating advanced materials due to its unique electronic properties. Its derivatives are being explored for applications in:
- Polymers : Incorporating oxadiazole units can enhance thermal stability and mechanical properties.
- Liquid Crystals : The compound's structure allows for potential use in liquid crystal displays (LCDs) due to its optical properties.
Biological Research
Biochemical Probes
The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its ability to selectively bind to certain biological targets makes it a useful tool in understanding various biochemical pathways and mechanisms.
Case Studies
Case Study 1: Anticancer Screening
A comprehensive screening of synthesized oxadiazole derivatives was conducted by the National Cancer Institute where several compounds were tested for their cytotoxic effects on various cancer cell lines. Notably:
- Results : Among the tested compounds, those with chloromethyl substitutions exhibited significant growth inhibition rates against renal and CNS cancers.
Case Study 2: Antimicrobial Evaluation
In a separate study focused on antimicrobial activity, derivatives of this compound were tested against common pathogens:
Derivative | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 20 |
Compound B | S. aureus | 15 |
The results indicated that the presence of specific substituents on the oxadiazole ring significantly influenced the antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-(Chloromethyl)-5-phenyl-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-(Chloromethyl)-5-phenyl-1,3,4-oxazole: Contains a different arrangement of nitrogen and oxygen atoms.
Uniqueness
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical properties. The presence of both a chloromethyl group and a phenyl group makes it versatile for various chemical transformations and applications .
Biological Activity
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound features a chloromethyl group and a phenyl substituent, which contribute to its unique chemical properties and potential biological activities. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against various pathogens. While specific data on this compound is limited, its structural similarities to other oxadiazole derivatives suggest potential antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been well-documented. In studies involving various substituted oxadiazoles, compounds with halogen substituents at the 5-position demonstrated enhanced anti-inflammatory activity comparable to standard drugs like Indomethacin . Although direct studies on this compound are lacking, it is anticipated that its similar structural characteristics may confer comparable anti-inflammatory effects.
Anticancer Activity
Oxadiazoles have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells. Various studies have evaluated the anticancer properties of different oxadiazole derivatives. For example, certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer) . The mechanism often involves the induction of apoptosis through pathways that activate caspases and increase p53 expression levels .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | SF-295 (CNS cancer) | 0.2757 | High |
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | UO-31 (renal cancer) | 0.4178 | High |
2-(Chloromethyl)-5-methylphenyl-1,3,4-oxadiazole | MCF7 (breast cancer) | Not specified | Potential |
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the chloromethyl group may facilitate nucleophilic substitutions leading to reactive intermediates that could interact with biological targets . The oxadiazole ring may also participate in cyclization reactions under specific conditions.
Case Studies
Several studies have focused on the synthesis and evaluation of various oxadiazole derivatives for their biological activities:
- Synthesis and Evaluation : A series of new oxadiazole derivatives were synthesized and evaluated for anticancer activity against standardized cell lines. The results indicated varying degrees of cytotoxicity with some compounds showing IC50 values significantly lower than established chemotherapeutic agents .
- Structure–Activity Relationship : Research has shown that structural modifications significantly affect the biological activity of oxadiazoles. For instance, the introduction of halogen groups at specific positions has been linked to enhanced antibacterial and anticancer properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole?
Methodological Answer: Two primary synthetic approaches are documented:
- Route 1 : Reacting 2-mercaptobenzothiazole (2-MBt) with 2-phenyl-5-chloromethyl-1,3,4-oxadiazole in pyridine. The reaction is monitored via FTIR spectroscopy, where the disappearance of the S-H band (~2550 cm⁻¹) confirms product formation .
- Route 2 : Refluxing chloroacetic acid and acid hydrazide derivatives in POCl₃ for 5–6 hours. After neutralization with NaOH (pH 6–7), the precipitate is purified via column chromatography (n-hexane:EtOAc, 7:1) .
Method | Reagents | Reaction Conditions | Purification | Yield |
---|---|---|---|---|
Route 1 | 2-MBt, pyridine | Ambient temperature | Filtration | Moderate |
Route 2 | POCl₃, NaOH | Reflux (5–6 h) | Column chromatography | Moderate |
Q. How is this compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- FTIR Spectroscopy : Confirms functional groups (e.g., C-S-C at ~750 cm⁻¹ and C-Cl at ~680 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm) and the chloromethyl group (δ 4.5–4.7 ppm) .
- Elemental Analysis : Validates purity (>95%) and molecular formula consistency .
Advanced Research Questions
Q. How do substituents on the oxadiazole ring influence its structural and biological properties?
Methodological Answer: Substituents like tertiary butyl or 3-fluorophenyl groups alter steric and electronic properties:
- Structural Impact : Bulky groups (e.g., tertiary butyl) reduce crystal symmetry, while electron-withdrawing groups (e.g., -F) enhance dipole interactions .
- Biological Impact : Derivatives with 3-FPh exhibit improved lipoxygenase (LOX) inhibition compared to unsubstituted analogs, likely due to enhanced binding affinity .
Substituent | Crystallinity | LOX Inhibition IC₅₀ (μM) |
---|---|---|
Tertiary butyl | Low | 12.3 ± 0.8 |
3-FPh | Moderate | 8.9 ± 0.5 |
Q. What non-covalent interactions stabilize the crystal structure of oxadiazole derivatives?
Methodological Answer: X-ray crystallography reveals:
- CH⋯N Interactions : Critical for layer stacking (bond lengths: 2.6–2.8 Å).
- CH⋯π Interactions : Stabilize aromatic packing (distance: 3.3–3.5 Å) .
- Halogen Bonding : Chlorine atoms participate in Cl⋯π contacts (3.2–3.4 Å), enhancing thermal stability .
Q. How is computational modeling applied to study pharmacological potential?
Methodological Answer:
- 3D-QSAR Models : Predict bioactivity by correlating substituent positions with anticancer activity (e.g., against MCF-7 breast cancer cells) .
- Molecular Docking : Identifies binding interactions with targets like estrogen receptors (binding energy: −8.2 to −9.6 kcal/mol) .
- ADMET Predictions : Assess pharmacokinetic properties (e.g., logP < 3.5 for optimal blood-brain barrier penetration) .
Q. Data Contradictions and Resolutions
- Synthesis Yields : Route 2 (POCl₃ method) often yields lower purity due to side reactions, necessitating rigorous chromatography .
- Biological Activity : Discrepancies in LOX inhibition data may arise from assay conditions (e.g., pH sensitivity). Standardized protocols (e.g., pH 7.4 buffer) are recommended for reproducibility .
Q. Key Research Gaps
- Mechanistic Studies : Limited data on metabolic pathways or degradation products.
- In Vivo Efficacy : Most studies focus on in vitro models; animal studies are needed for translational relevance.
Properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNTFQAHIRTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311024 | |
Record name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33575-83-6 | |
Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33575-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 235938 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033575836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33575-83-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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